2,4-Difluororesorcinol
Overview
Description
2,4-Difluororesorcinol is a fluorinated building block . It has a molecular weight of 146.09 and its molecular formula is C6H4F2O2 .
Molecular Structure Analysis
The molecular structure of 2,4-Difluororesorcinol consists of a resorcinol ring with two fluorine atoms at the 2 and 4 positions . The SMILES string representation of the molecule isOc1ccc(F)c(O)c1F
. Physical And Chemical Properties Analysis
2,4-Difluororesorcinol is a solid substance with a melting point range of 57-88 °C . It has a density of 1.5±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . The compound is soluble in DMSO .Scientific Research Applications
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Methods of Application or Experimental Procedures : The whole-body bioconcentration of fipronil and 2,4-Difluororesorcinol, both individually and in a mixture, was evaluated in Danio rerio after a 96-hour exposure . The activities of catalase (CAT) and glutathione S-transferase (GST) in the whole body and in the gills, and the acetylcholinesterase (AChE) in muscle were determined . The gill histopathology and the morphology of the pavement (PVC) and the mitochondria-rich (MRC) cells at the gill surface were also analyzed .
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Results or Outcomes : Bioconcentration occurred after exposure to fipronil (2.69 L kg −1) and 2,4-D (1.73 L kg −1) individually, and in a mixture of fipronil (3.10 L kg −1) and 2,4-D (1.27 L kg −1) . Whole-body CAT activity was unchanged, and its activity decreased in the gills after exposure to fipronil and increased after exposure to 2,4-D and the mixture . GST and AChE increased after single exposure to each pesticide and the mixture of both . Fish exposed to the mixture increased the MRC fractional area (MRCFA), suggesting possible ionic regulation disturbance, and reduced the microridge of the PVC surface . Synergistic interactions occurred in the CAT activity and MRCFA after exposure to the mixture of pesticides . The results indicate that the recommended application dose of fipronil and 2,4-D, single or in mixture, for sugarcane crops affects this fish species, altering its homeostasis .
Safety And Hazards
properties
IUPAC Name |
2,4-difluorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBFQFUGXNAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445607 | |
Record name | 2,4-DIFLUORORESORCINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluororesorcinol | |
CAS RN |
195136-71-1 | |
Record name | 2,4-DIFLUORORESORCINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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